molecular formula C16H22ClNO3 B5801230 N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide

Cat. No.: B5801230
M. Wt: 311.80 g/mol
InChI Key: OWZKFMWOMQOATF-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro-substituted phenyl ring with methoxy groups at the 2 and 5 positions, attached to a cyclopentylpropanamide moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and cyclopentylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-2,5-dimethoxyaniline is reacted with cyclopentylpropanoyl chloride in an appropriate solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 4-chloro-2,5-dimethoxyaniline
  • 2,5-dimethoxy-4-chloroamphetamine
  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide is unique due to its cyclopentylpropanamide moiety, which distinguishes it from other similar compounds

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZKFMWOMQOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCC2CCCC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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